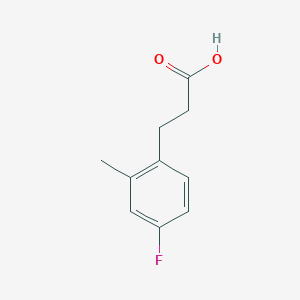

3-(4-Fluoro-2-methylphenyl)propanoic acid

Descripción general

Descripción

3-(4-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, featuring a fluorine atom and a methyl group attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 4-fluoro-2-methylbenzene with propanoic acid under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other proprietary methods optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of this compound derivatives such as ketones or aldehydes.

Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects .

Comparación Con Compuestos Similares

- 2-(4-Fluorophenyl)propanoic acid

- 3-(2-Fluorophenyl)propanoic acid

- 3-(4-Methylphenyl)propanoic acid

Comparison: 3-(4-Fluoro-2-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Actividad Biológica

3-(4-Fluoro-2-methylphenyl)propanoic acid, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C11H13F O2

- CAS Number : 166251-XX-X

- Molecular Weight : 196.22 g/mol

The compound features a propanoic acid moiety attached to a 4-fluoro-2-methylphenyl group, which contributes to its unique pharmacological properties.

This compound exhibits multiple mechanisms of action, primarily through the modulation of enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting processes such as lipid metabolism and glucose homeostasis.

- Receptor Agonism : It acts as a full agonist for G-protein-coupled receptor 40 (GPR40), enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, which is crucial in the management of type 2 diabetes .

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

- Antidiabetic Activity : Demonstrated efficacy in improving glycemic control in animal models, indicating potential use in diabetes management.

- Anti-inflammatory Properties : Exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammation markers.

Case Studies

Recent studies have highlighted the compound's potential:

- A study on GPR40 agonists identified this compound as a promising lead for developing novel antidiabetic agents. It showed significant improvements in insulin secretion and plasma GLP-1 levels in diabetic mice models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Propanoic acid derivative | GPR40 agonist; antidiabetic effects |

| 3-(2-fluoro-4-methylphenyl)propanoic acid | Propanoic acid derivative | Similar GPR40 activity |

| Indole-5-propanoic acid derivatives | Indole derivatives | GPR40 agonists with varied effects |

This table illustrates the comparative biological activities of related compounds, emphasizing the unique role of this compound as a GPR40 agonist.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including enzymatic synthesis, which allows for better control over stereochemistry and yields . Characterization techniques such as NMR and HPLC have confirmed the purity and structural integrity of synthesized compounds.

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

Propiedades

IUPAC Name |

3-(4-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWSZWRPIFYZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450409 | |

| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166251-34-9 | |

| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.